molecular formula C42H28N4 B12583987 1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine CAS No. 608145-70-6

1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine

Cat. No.: B12583987
CAS No.: 608145-70-6
M. Wt: 588.7 g/mol
InChI Key: ZXRBIQIYTRKZAS-UHFFFAOYSA-N
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Description

1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine is a complex organic compound that features a phthalazine core with two pyridinyl-biphenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl-pyridine moieties. These moieties are then linked to the phthalazine core through further coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.

Scientific Research Applications

1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(pyridin-4-yl)biphenyl: Similar structure but lacks the phthalazine core.

    2,2’-Bipyridine: A simpler compound with two pyridine rings connected by a single bond.

    1,10-Phenanthroline: Contains a similar nitrogen heterocycle but with a different arrangement.

Uniqueness

1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine is unique due to its combination of a phthalazine core with biphenyl-pyridine groups, providing distinct electronic and steric properties that are not present in simpler analogs .

Properties

CAS No.

608145-70-6

Molecular Formula

C42H28N4

Molecular Weight

588.7 g/mol

IUPAC Name

1,4-bis[4-(2-pyridin-2-ylphenyl)phenyl]phthalazine

InChI

InChI=1S/C42H28N4/c1-3-13-35(39-17-7-9-27-43-39)33(11-1)29-19-23-31(24-20-29)41-37-15-5-6-16-38(37)42(46-45-41)32-25-21-30(22-26-32)34-12-2-4-14-36(34)40-18-8-10-28-44-40/h1-28H

InChI Key

ZXRBIQIYTRKZAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)C6=CC=CC=C6C7=CC=CC=N7)C8=CC=CC=N8

Origin of Product

United States

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